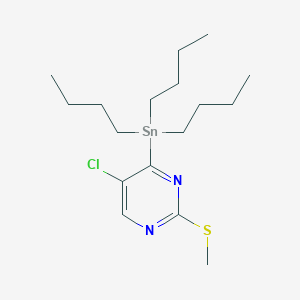

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine

Übersicht

Beschreibung

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a chloro group, a methylthio group, and a tributylstannyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with a pyrimidine derivative that has appropriate substituents.

Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts.

Tributylstannylation: The tributylstannyl group is introduced through stannylation reactions using tributyltin chloride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines, alkoxides, dimethylformamide as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated derivatives.

Substitution: Amino or alkoxy-substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

- This compound is frequently utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it an essential component in the development of new materials and pharmaceuticals.

Reactivity and Transformations

- The compound can undergo diverse chemical reactions, including:

- Oxidation : The methylthio group can be oxidized to form sulfoxides or sulfones.

- Reduction : The chloro group can be reduced to hydrogen, generating new derivatives.

- Substitution Reactions : The chloro group can be replaced by other nucleophiles, such as amines or alkoxides.

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Dechlorinated derivatives |

| Substitution | Amines, alkoxides | Amino or alkoxy-substituted pyrimidines |

Biological Applications

Antimicrobial and Anticancer Properties

- Research indicates that 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine may exhibit bioactive properties, making it a candidate for antimicrobial and anticancer studies. The compound's structure allows it to interact with biological targets, potentially modulating cellular pathways.

Drug Development

- The compound is explored as a precursor in developing novel therapeutic agents. Its ability to modify biological activity through structural changes makes it suitable for creating drugs targeting specific diseases, including tuberculosis and cancer .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is used to produce specialty chemicals with tailored properties. Its unique reactivity profile allows for the development of materials used in various applications, from pharmaceuticals to agricultural chemicals.

Case Studies and Research Findings

Several studies have demonstrated the potential applications of this compound:

- Antitubercular Agents : Research has focused on modifying this compound to enhance its efficacy against Mycobacterium tuberculosis by improving cellular uptake and targeting specific enzymes involved in bacterial growth .

- Inhibitors of Kinases : Studies have explored its use as an inhibitor for various kinases associated with cancer proliferation. For instance, modifications of similar pyrimidines have shown promise in targeting essential kinases like PfGSK3 and PfPK6 in malaria treatment .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine involves its interaction with molecular targets through its functional groups. The chloro and methylthio groups can participate in electrophilic and nucleophilic reactions, respectively, while the tributylstannyl group can facilitate organometallic transformations. These interactions can modulate biological pathways and molecular processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloro-2-(methylthio)pyrimidine: Lacks the tributylstannyl group, resulting in different reactivity and applications.

2-(Methylthio)-4-(tributylstannyl)pyrimidine:

5-Chloro-4-(tributylstannyl)pyrimidine: Lacks the methylthio group, leading to variations in its reactivity and applications.

Uniqueness

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is unique due to the presence of all three functional groups (chloro, methylthio, and tributylstannyl) on the pyrimidine ring. This combination of substituents imparts distinct reactivity and versatility, making it valuable for diverse synthetic and research applications.

Biologische Aktivität

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer research and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H20ClN2S·Sn, with a molecular weight of approximately 365.06 g/mol. The compound features a pyrimidine ring substituted at the 2-position with a methylthio group and at the 4-position with a tributylstannyl group.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cellular signaling pathways.

1. Kinase Inhibition

This compound has shown potential as a kinase inhibitor, which plays a crucial role in cell proliferation and survival. The inhibition of kinases can lead to decreased tumor growth and enhanced apoptosis in cancer cells .

2. Organotin Chemistry

As an organotin compound, it may participate in Stille coupling reactions, facilitating the formation of carbon-carbon bonds crucial for synthesizing complex organic molecules. This property enhances its utility in drug development and organic synthesis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Mechanism | IC50 (µM) | Notes |

|---|---|---|---|---|

| Study 1 | Inhibition of cancer cell proliferation | Kinase inhibition | 12.5 | Effective against various cancer cell lines |

| Study 2 | Antimicrobial activity | Disruption of cell membranes | 15.0 | Shows promise against resistant bacterial strains |

| Study 3 | Enzyme inhibition | Competitive inhibition | 8.0 | Targets specific metabolic pathways |

Case Studies

-

Cancer Research

A study investigated the effects of this compound on several cancer cell lines, demonstrating significant inhibition of cell growth through kinase pathway modulation. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 12.5 µM . -

Antimicrobial Effects

Another research effort focused on the compound's antimicrobial properties, revealing that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to its ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis . -

Organic Synthesis Applications

In synthetic chemistry, this compound has been utilized in various coupling reactions, showcasing its versatility as a building block for more complex pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

tributyl-(5-chloro-2-methylsulfanylpyrimidin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN2S.3C4H9.Sn/c1-9-5-7-2-4(6)3-8-5;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAZTYRRUVEVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558261 | |

| Record name | 5-Chloro-2-(methylsulfanyl)-4-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123061-47-2 | |

| Record name | 5-Chloro-2-(methylsulfanyl)-4-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.